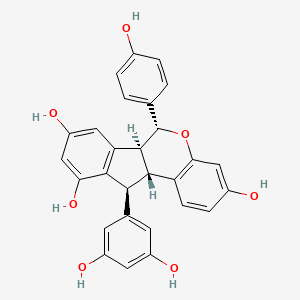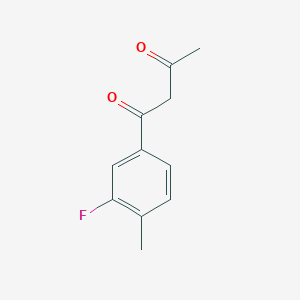
1-(3-Fluoro-4-methylphenyl)butane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluoro-4-methylphenyl)butane-1,3-dione is an organic compound with the molecular formula C11H11FO2. It is a derivative of butane-1,3-dione, where one of the phenyl groups is substituted with a fluorine atom and a methyl group.
Métodos De Preparación
The synthesis of 1-(3-Fluoro-4-methylphenyl)butane-1,3-dione typically involves the condensation of phenylacetone with fluorinated reagents. One common method includes the reaction of phenylacetone with fluorine-containing compounds under controlled conditions to introduce the fluorine atom at the desired position . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Análisis De Reacciones Químicas
1-(3-Fluoro-4-methylphenyl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents and conditions[][3].
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions[3][3]. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Fluoro-4-methylphenyl)butane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Fluoro-4-methylphenyl)butane-1,3-dione involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(3-Fluoro-4-methylphenyl)butane-1,3-dione can be compared with other similar compounds such as:
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: This compound has three fluorine atoms, which significantly alter its chemical properties and reactivity.
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications .
Propiedades
Fórmula molecular |
C11H11FO2 |
|---|---|
Peso molecular |
194.20 g/mol |
Nombre IUPAC |
1-(3-fluoro-4-methylphenyl)butane-1,3-dione |
InChI |
InChI=1S/C11H11FO2/c1-7-3-4-9(6-10(7)12)11(14)5-8(2)13/h3-4,6H,5H2,1-2H3 |
Clave InChI |
SZKGXDGGUAYEGG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)CC(=O)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


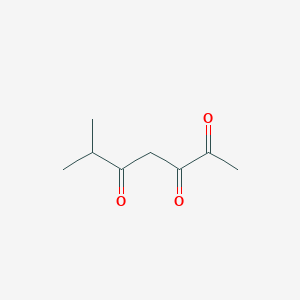

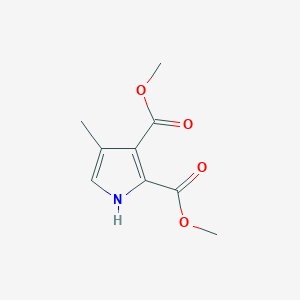
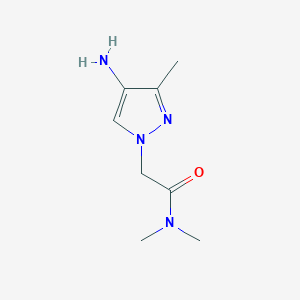

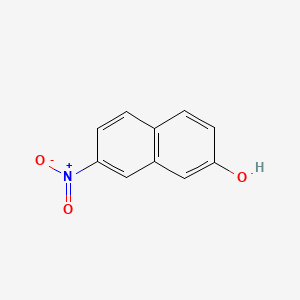
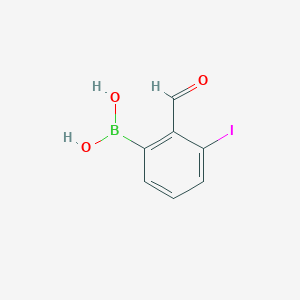
![1-Methyl-6',7'-dihydro-5'H-spiro[pyrrolidine-3,4'-thieno[3,2-c]pyridine]](/img/structure/B13064618.png)
![5,6-Dichloro-3-(tetrahydro-2h-pyran-2-yl)-3h-imidazo[4,5-b]pyridine](/img/structure/B13064621.png)
![3-Propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13064630.png)
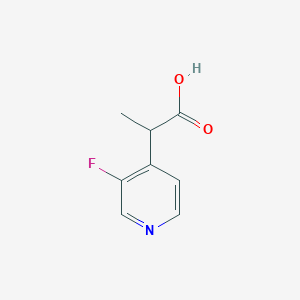
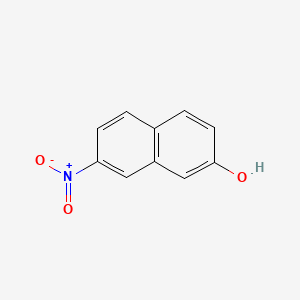
![6-Bromo-2-chloro-9-oxa-1,3-diazatricyclo[6.4.1.0,13]trideca-2,4(13),5,7-tetraene](/img/structure/B13064652.png)
